molecular formula C13H18N4 B2529287 1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine CAS No. 1429901-75-6

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine

Cat. No. B2529287
CAS RN: 1429901-75-6
M. Wt: 230.315
InChI Key: ZOJBWUPRJLCWFF-UHFFFAOYSA-N
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Description

“1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine” is a chemical compound with the molecular formula C13H18N4 . The triazolopyridine ring is a structural fragment that is present in a number of drugs .


Synthesis Analysis

A series of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines was accessed through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines . In addition, 3-methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines and 1-methylphosphonylated [1,2,4]triazolo[3,4-a]isoquinolines were synthesized in a similar manner .


Molecular Structure Analysis

The molecular structure and vibrational spectra were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .


Chemical Reactions Analysis

The presence of a NO2 group in the starting hydrazinylpyridine induces a Dimroth-type rearrangement leading to 2-methylphosphonylated [1,2,4]triazolo[1,5-a]pyridines .


Physical And Chemical Properties Analysis

The compound has an average mass of 230.309 Da and a monoisotopic mass of 230.153152 Da . Further physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Synthesis of Phosphonates

The compound has been used in the synthesis of novel 3-methylphosphonylated [1,2,4]triazolo[4,3-a]pyridines. This was achieved through a 5-exo-dig-type cyclization of chloroethynylphosphonates and commercially available N-unsubstituted 2-hydrazinylpyridines .

Antifungal Activity

Several new [1,2,4]triazolo[4,3-a]pyridines, including our compound of interest, have been found to show excellent antifungal activities against various fungi such as Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus and Candida albicans .

Neuroprotective Properties

Triazolopyridines, including the compound , have been shown to possess neuroprotective properties . However, the exact mechanisms and potential applications in neurodegenerative diseases require further investigation.

Antibacterial Activity

The triazolopyridine ring, a structural fragment present in the compound, has been associated with antibacterial activity . This suggests potential applications in the development of new antibacterial agents.

Herbicidal Properties

Triazolopyridines have also been shown to have herbicidal properties . This indicates that the compound could be used in the development of new herbicides.

Inhibitor of c-Met/VEGFR-2 Kinases

A series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives, similar to our compound, have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases. These compounds showed satisfactory activity compared with the lead compound foretinib .

Antiproliferative Activities

The compound has shown promising antiproliferative activities against various cancer cell lines such as A549, MCF-7, and Hela . This suggests potential applications in cancer therapy.

Use in Organic Light Emitting Diodes (OLED)

The [1,2,4]triazolopyridine ring, a structural fragment in the compound, has been used as an electron-acceptor unit in the synthesis of organic light emitting diodes (OLED) .

Future Directions

Triazolopyridine derivatives constitute an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors . This suggests that “1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine” and its derivatives could have potential applications in these areas.

properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12/h2,5-6,9H,1,3-4,7-8,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJBWUPRJLCWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine

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